molecular formula C9H8N2O2 B097349 6-Methoxyquinazolin-4-OL CAS No. 19181-64-7

6-Methoxyquinazolin-4-OL

Cat. No. B097349
CAS RN: 19181-64-7
M. Wt: 176.17 g/mol
InChI Key: NOFVNLZQAOGUIT-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-4-OL is a chemical compound that is part of the quinazoline family, a class of heterocyclic aromatic organic compounds. It features a quinazoline core structure with a methoxy group attached, which can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been the subject of research due to its potential in the development of anticancer agents, as well as its role in the inhibition of tubulin polymerization, which is a promising target for anticancer drugs .

Synthesis Analysis

The synthesis of derivatives of 6-Methoxyquinazolin-4-OL has been reported through various methods. For instance, a series of indenopyrazoles, which are structurally related to quinazolines, were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity . Another study reported the synthesis of diheterocyclic compounds based on triazolyl methoxy phenylquinazolines using a one-pot four-component-click reaction, showcasing the versatility of the quinazoline scaffold in multi-component reactions . Additionally, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one from vanillin through a multi-step process including benzylation, nitration, oxidation, reduction, and cyclization has been described, highlighting the compound's role as an anticancer intermediate .

Molecular Structure Analysis

The molecular structure of 6-Methoxyquinazolin-4-OL derivatives has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, was determined by X-ray crystallography, revealing that the molecule belongs to the orthorhombic system and forms a three-dimensional structure via weak hydrogen bonding . This structural information is crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

6-Methoxyquinazolin-4-OL and its derivatives participate in a variety of chemical reactions that are essential for their biological activity. The presence of the methoxy group and other substituents on the quinazoline ring influences the compound's reactivity and interaction with biological targets. For instance, the methoxy group at the R(1) position and a methoxycarbonyl group at the R(2) position were found to be essential for cell growth inhibition activity . The ability to undergo nucleophilic attack, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, is also a key reaction that allows for further functionalization of the quinazoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyquinazolin-4-OL derivatives are influenced by the substituents attached to the quinazoline ring. These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. For example, the introduction of a benzyloxy group in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline affects the compound's solubility and may enhance its biological activity . The ability of these compounds to cross the blood-brain barrier, as seen with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, is another significant property that can determine their potential as central nervous system-active drugs .

Scientific Research Applications

Quinazoline derivatives have drawn immense attention in the field of medicinal chemistry due to their significant biological activities . They are heterocyclic compounds that represent an important group of biologically active compounds . Here are some of the known applications:

  • Antifungal Activity : Quinazoline derivatives have been found to exhibit antifungal properties .
  • Antiviral Activity : Some quinazoline derivatives have shown potential as antiviral agents .
  • Antidiabetic Activity : Certain quinazoline derivatives have been studied for their potential in treating diabetes .
  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties .
  • Anti-inflammatory Activity : Some quinazoline derivatives have shown anti-inflammatory properties .
  • Antibacterial Activity : Quinazoline derivatives have also been found to have antibacterial properties .

Quinazoline derivatives have drawn immense attention in the field of medicinal chemistry due to their significant biological activities . They are heterocyclic compounds that represent an important group of biologically active compounds . Here are some of the known applications:

  • Antifungal Activity : Quinazoline derivatives have been found to exhibit antifungal properties .
  • Antiviral Activity : Some quinazoline derivatives have shown potential as antiviral agents .
  • Antidiabetic Activity : Certain quinazoline derivatives have been studied for their potential in treating diabetes .
  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties .
  • Anti-inflammatory Activity : Some quinazoline derivatives have shown anti-inflammatory properties .
  • Antibacterial Activity : Quinazoline derivatives have also been found to have antibacterial properties .

Safety And Hazards

6-Methoxyquinazolin-4-ol is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

properties

IUPAC Name

6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFVNLZQAOGUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444971
Record name 6-METHOXYQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinazolin-4-OL

CAS RN

19181-64-7
Record name 6-METHOXYQUINAZOLIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Pitta, O Balabon, MK Rogacki, J Gómez… - European Journal of …, 2017 - Elsevier
During the construction of bioactive molecules, regioselective alkylation of heterocyclic, N/O ambident nucleophiles is a frequently encountered synthetic transformation. In this …
Number of citations: 6 www.sciencedirect.com
SM Yuen, J Ye, G Murphy, R Xie, HF Kwok - Book of Abstracts - iapchem.org
… were synthesized through the condensation of 4-((4-bromo-2-fluorophenyl) amino)-6-methoxyquinazolines [1], which were prepared from 7-(benzyloxy)-6-methoxyquinazolin-4-ol, and …
Number of citations: 2 www.iapchem.org
N Cedraro, R Cannalire, A Astolfi… - …, 2021 - Wiley Online Library
… 2-(5-Chloro-2-thienyl)-6-methoxyquinazolin-4-ol (27). General procedure B (time=3 h, room temperature): starting from derivative 22 (0.60 g, 1.93 mmol) and using tBuOK (0.86 g, 7.72 …
S Zhou, K Wang, Z Hu, T Chen, Y Dong, R Gao… - European Journal of …, 2023 - Elsevier
There remain great unmet needs to treat coronavirus infections in clinic, and the development of novel antiviral agents is highly demanded. In this work, a phenotypic screening against …
Number of citations: 3 www.sciencedirect.com
E Pitta - 2017 - repository.uantwerpen.be
Chapter 7 Page 1 Faculteit Farmaceutische, Biomedische en Diergeneeskundige Wetenschappen Departement Farmaceutische Wetenschappen Medicinale Chemie Structural …
Number of citations: 0 repository.uantwerpen.be

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